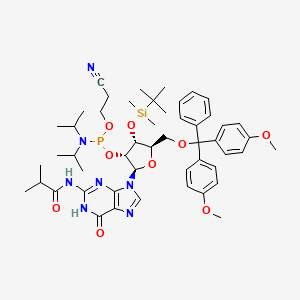

3'-O-tert-Butyldimethylsilyl-5'-O-DMT-N2-isobutyrylguanosine 2'-CE phosphoramidite

Overview

Description

3’-O-tert-Butyldimethylsilyl-5’-O-DMT-N2-isobutyrylguanosine 2’-CE phosphoramidite is a high-quality, DMT protected nucleoside . It has a molecular weight of 971.18 and its IUPAC name is (2R,3R,4R,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-2-(6-hydroxy-2-isobutyramido-9H-purin-9-yl)tetrahydrofuran-3-yl (2-cyanoethyl)(bis(dimethylamino)methyl)phosphonite . This compound has been shown to be anticancer and can be used as an activator for enzymatic reactions .

Synthesis Analysis

The synthesis of this compound involves reacting 5’-O-DMT guanosine with isobutyryl chloride to form an intermediate. This intermediate is then reacted with the 3’ - hydroxyl group of silylated cytidine to form the desired product .Molecular Structure Analysis

The molecular formula of this compound is C50H68N7O9PSi . The InChI code is 1S/C49H67N8O9PSi/c1-32(2)43(58)53-46-52-42-39(44(59)54-46)51-31-57(42)45-41(65-67(63-29-17-28-50)47(55(6)7)56(8)9)40(66-68(12,13)48(3,4)5)38(64-45)30-62-49(33-18-15-14-16-19-33,34-20-24-36(60-10)25-21-34)35-22-26-37(61-11)27-23-35/h14-16,18-27,31-32,38,40-41,45,47H,17,29-30H2,1-13H3,(H2,52,53,54,58,59)/t38-,40-,41-,45-,67?/m1/s1 .Chemical Reactions Analysis

This compound has been used to develop receptor-like approaches for high fidelity base pairing at the 3’-terminus . It has also been found to have a destabilizing effect on hybrid formation with a complementary strand when this P base opposes A, T, and G .Physical And Chemical Properties Analysis

This compound is a white to yellow solid . The physical form and other properties of this compound are not explicitly mentioned in the search results.Scientific Research Applications

The compound “3’-O-tert-Butyldimethylsilyl-5’-O-DMT-N2-isobutyrylguanosine 2’-CE phosphoramidite” or “(2R,3R,4R,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-2-(2-isobutyramido-6-oxo-1,6-dihydro-9H-purin-9-yl)tetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite” is a complex chemical compound with potential applications in various scientific research fields. However, the specific applications of this compound are not readily available from the search results.

This compound is a type of phosphoramidite , which are commonly used in the synthesis of DNA and RNA . Phosphoramidites are crucial in the production of oligonucleotides, short DNA or RNA molecules that have wide-ranging applications in genetic testing, research, and forensics .

Given the limited information available, it’s challenging to provide a comprehensive analysis focusing on six or eight unique applications. However, based on the general applications of phosphoramidites, potential fields of application for this compound could include:

Mechanism of Action

Target of Action

The primary target of 3’-O-tert-Butyldimethylsilyl-5’-O-DMT-N2-isobutyrylguanosine 2’-CE phosphoramidite is the DNA and RNA molecules in the cell . This compound is a well-protected nucleoside phosphoramidite that is used in the synthesis of DNA and RNA .

Mode of Action

The compound interacts with its targets (DNA and RNA) through a process known as oligonucleotide synthesis . It is used to form an intermediate that is then reacted with the 3’ - hydroxyl group of silylated cytidine to form the desired product .

Biochemical Pathways

The compound affects the biochemical pathway of nucleic acid synthesis. It plays a crucial role in the formation of DNA and RNA strands, which are essential for the storage and transmission of genetic information .

Result of Action

The result of the compound’s action is the successful synthesis of DNA and RNA. This is crucial for the replication of genetic material and the production of proteins within the cell .

properties

IUPAC Name |

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H68N7O9PSi/c1-32(2)45(58)54-48-53-44-41(46(59)55-48)52-31-56(44)47-43(65-67(63-29-17-28-51)57(33(3)4)34(5)6)42(66-68(12,13)49(7,8)9)40(64-47)30-62-50(35-18-15-14-16-19-35,36-20-24-38(60-10)25-21-36)37-22-26-39(61-11)27-23-37/h14-16,18-27,31-34,40,42-43,47H,17,29-30H2,1-13H3,(H2,53,54,55,58,59)/t40-,42-,43-,47-,67?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCCWPNDXSMAHGZ-FTZVBZPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O[Si](C)(C)C(C)(C)C)OP(N(C(C)C)C(C)C)OCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O[Si](C)(C)C(C)(C)C)OP(N(C(C)C)C(C)C)OCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H68N7O9PSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

970.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

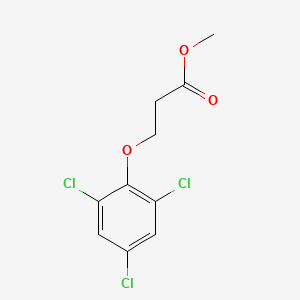

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-Dichloroimidazo[2,1-b][1,3]thiazole](/img/structure/B1437676.png)

![1-[2-(Difluoromethoxy)phenyl]propan-1-one](/img/structure/B1437677.png)

![tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate](/img/structure/B1437678.png)